6-Chloroimidazo[1,2-a]pyridin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloroimidazo[1,2-a]pyridin-3-ol |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-2-6-9-3-7(11)10(6)4-5/h1-4,11H |
InChI Key |
AURWFMBPTYPOBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 6 Chloroimidazo 1,2 a Pyridin 3 Ol and Its Analogs
Retrosynthetic Analysis Approaches for Imidazo[1,2-a]pyridine (B132010) Scaffolds
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. advancechemjournal.com For the imidazo[1,2-a]pyridine core, a common retrosynthetic approach involves disconnecting the imidazole (B134444) ring. This typically leads to a 2-aminopyridine (B139424) derivative and a two-carbon synthon, often an α-halocarbonyl compound. nih.gov This disconnection strategy forms the basis for many classical and modern synthetic methods.
Another key disconnection can be made at the C2-C3 bond of the imidazole ring, which is central to multicomponent reaction strategies like the Groebke-Blackburn-Bienaymé reaction. acs.org This approach assembles the heterocyclic core from three or more simple starting materials in a single step.
For the specific target, 6-chloroimidazo[1,2-a]pyridin-3-ol, the primary disconnection would suggest 2-amino-5-chloropyridine (B124133) as a key precursor, which provides the chlorinated pyridine (B92270) ring. google.com The remaining portion of the molecule, the 3-hydroxy-imidazole moiety, can be constructed from various two-carbon building blocks.
Cyclocondensation Methodologies for the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine nucleus is most commonly achieved through cyclocondensation reactions. These methods involve the formation of the five-membered imidazole ring onto a pre-existing pyridine ring.
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction that provides rapid access to 3-aminoimidazo[1,2-a]pyridines. nih.gov This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. nih.govacs.org The GBB reaction has proven to be a highly efficient method for generating molecular diversity in the imidazo[1,2-a]pyridine scaffold. beilstein-journals.orgbeilstein-journals.org While not directly yielding the 3-ol derivative, the 3-amino products can serve as versatile intermediates for further functionalization.
A notable example involves the reaction of 2-amino-5-chloropyridine, an aldehyde, and an isocyanide to produce substituted 6-chloroimidazo[1,2-a]pyridine (B40424) derivatives. nih.gov Microwave-assisted GBB reactions have also been developed to improve reaction times and yields under environmentally friendly conditions. mdpi.com
Palladium catalysis has emerged as a valuable tool in heterocyclic synthesis. While direct palladium-catalyzed synthesis of this compound is not extensively documented, related palladium-catalyzed reactions for the formation of the imidazo[1,2-a]pyridine ring system are known. For instance, palladium-catalyzed intramolecular chloroamination of alkenes has been described as a mild and facile method for creating nitrogen-containing rings. nih.gov Such strategies could potentially be adapted for the synthesis of precursors to the target molecule.
Molecular iodine has been effectively utilized as a catalyst for the synthesis of imidazo[1,2-a]pyridines. nih.govresearchgate.net Iodine-catalyzed methods often proceed via a one-pot, three-component condensation. nih.gov For example, the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide can be promoted by iodine to afford 3-aminoimidazo[1,2-a]pyridines in good yields at room temperature. nih.gov Another approach involves the iodine-catalyzed intermolecular oxidative cyclization of 2-aminopyridines with nitroalkenes. acs.org These iodine-promoted reactions offer a cost-effective and environmentally benign alternative to metal-catalyzed processes. nih.gov
The synthesis of this compound logically starts from precursors that already contain the chloro-substituted heterocyclic core.
2-Amino-5-chloropyridine: This is a key and readily available starting material. google.com The classical synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with an α-haloketone. nih.gov To obtain the 3-hydroxy derivative, a suitable α-hydroxy-α-halo carbonyl equivalent would be required. Alternatively, 2-amino-5-chloropyridine can be used in multicomponent reactions as described previously. nih.gov
3-Amino-6-chloropyridazine (B20888): This precursor leads to the isomeric imidazo[1,2-b]pyridazine (B131497) ring system. For instance, the cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone (B141476) yields 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine. mdpi.com This intermediate can then undergo further reactions, such as nitration at the 3-position. mdpi.com A method for synthesizing 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (B570510) from 3-amino-6-chloropyridazine has also been patented. google.com
Functionalization and Derivatization Strategies for this compound
Once the 6-chloroimidazo[1,2-a]pyridine core is established, further functionalization can be carried out to introduce various substituents and modulate the properties of the molecule.
The reactivity of the imidazo[1,2-a]pyridine ring system allows for electrophilic substitution, primarily at the C3 position. However, since the target molecule already possesses a hydroxyl group at C3, derivatization would likely focus on this hydroxyl group or other positions on the ring.
Strategies for the functionalization of the broader class of imidazo[1,2-a]pyridines include:
C3-Alkylation: The C3 position of imidazo[1,2-a]pyridines can be alkylated through reactions like the aza-Friedel–Crafts reaction. nih.gov
Halogenation: The imidazo[1,2-a]pyridine ring can be halogenated to introduce further reactive handles. For example, 3-bromo-6-chloroimidazo[1,2-a]pyridine (B1439456) is a known compound. sigmaaldrich.com
Nitration: Nitration of the imidazo[1,2-a]pyridine ring typically occurs at the C3 position.
Metal-Complex Formation: Imidazo[1,2-a]pyridine derivatives can act as ligands for metal ions, such as gold(III), to form metal complexes with potential biological activities. nih.gov
For this compound specifically, the hydroxyl group at the 3-position offers a site for various derivatization reactions, such as etherification or esterification, to generate a library of analogs for further investigation.
Interactive Data Tables
Table 1: Key Precursors for Imidazo[1,2-a]pyridine Synthesis
Table 2: Functionalized Imidazo[1,2-a]pyridine Derivatives
Regioselective Functionalization at C-2 and C-3 Positions
The imidazo[1,2-a]pyridine nucleus is electron-rich, with the C-3 position being particularly nucleophilic and thus prone to electrophilic substitution. nih.gov However, achieving regioselective functionalization at the C-2 and C-3 positions is crucial for creating diverse molecular architectures.
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the imidazo[1,2-a]pyridine core, often avoiding the need for pre-functionalized starting materials. rsc.orgscilit.com While the C-3 position is the most reactive site for many reactions, specific strategies have been developed to target the C-2 position as well.
For instance, the choice of catalyst and directing group can influence the site of functionalization. The nitrogen atom at position 1 (N-1) can act as a directing group in metal-catalyzed reactions, guiding substituents to the ortho C-H bond of a 2-aryl substituent. nih.gov
A variety of functional groups can be introduced at the C-3 position under metal-free conditions. nih.gov For example, catalyst-free, three-component reactions involving imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid can achieve C-3 arylomethylation. nih.gov Furthermore, iodine-mediated protocols allow for the regioselective C-3 sulfenylation using elemental sulfur and arylhydrazine hydrochloride. rsc.org
The table below summarizes some regioselective functionalization reactions applicable to the imidazo[1,2-a]pyridine scaffold.
| Position | Reaction Type | Reagents/Catalyst | Functional Group Introduced |
| C-3 | Arylomethylation | Glyoxylic acid, Boronic acid | Arylmethyl |
| C-3 | Sulfenylation | Arylhydrazine hydrochloride, Elemental sulfur, I2, DABCO | Thioaryl |
| C-3 | Amination | Diphenylsulfonimide, PhI(OAc)2 | Amino |
| C-2 (of 2-aryl) | Ortho-arylation | Metal catalyst | Aryl |
Incorporation of Diverse Substituents via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for introducing a wide array of substituents onto the imidazo[1,2-a]pyridine core. The presence of a halogen, such as the chloro group at the C-6 position of the target molecule, provides a handle for such transformations.
The Suzuki-Miyaura cross-coupling reaction is particularly effective for the (hetero)arylation of 6-halogenoimidazo[1,2-a]pyridines. researchgate.net The reactivity in these reactions can be influenced by the nature of the substituent at the C-2 position. For instance, 6-bromo-2-methyl- and 2-(4-fluorophenyl)imidazo[1,2-a]pyridines have shown efficient coupling, while derivatives unsubstituted at C-2 can be less reactive. researchgate.net Optimization of the catalyst, base, and the nature of the halogen can significantly improve the reactivity of less reactive substrates. researchgate.net
The presence of an electron-withdrawing group at the 6-position of a 2-pyridyl boronic acid can promote cross-coupling reactions by reducing the rate of protodeboronation. nih.gov This principle is relevant when considering the coupling of boronic acids derived from 6-chloroimidazo[1,2-a]pyridine.
The following table provides examples of cross-coupling reactions on the imidazo[1,2-a]pyridine skeleton.
| Position | Reaction Type | Coupling Partner | Catalyst System |
| C-6 | Suzuki-Miyaura | (Hetero)aryl boronic acid | Pd catalyst, base |
| C-3 | Suzuki Reaction | Aryl boronic acid | Iodine catalyst |
| C-3 | Sonogashira Coupling | Terminal alkyne | Iodine catalyst |
Atroposelective Synthesis of Axially Chiral Analogs
Axial chirality is an increasingly important feature in modern drug design. The atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines represents a significant synthetic challenge and a promising avenue for discovering novel bioactive compounds. nih.govnih.gov
A highly efficient method for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines is the asymmetric multicomponent Groebke-Blackburn-Bienaymé reaction. nih.govnih.gov This reaction, involving 6-aryl-2-aminopyridines, aldehydes, and isocyanides, can be catalyzed by a chiral phosphoric acid to afford a diverse range of imidazo[1,2-a]pyridine atropoisomers with high yields and enantioselectivities. nih.govnih.gov The presence of a remote hydrogen bonding donor on the substrate has been shown to be crucial for achieving high stereoselectivity. nih.govnih.gov
The resulting axially chiral imidazo[1,2-a]pyridines have potential applications as analogs of well-known chiral ligands like NOBINs and can be transformed into unique spirocyclic products. nih.gov
| Reaction Type | Key Components | Catalyst | Stereochemical Outcome |
| Asymmetric Groebke-Blackburn-Bienaymé | 6-aryl-2-aminopyridines, Aldehydes, Isocyanides | Chiral Phosphoric Acid | High to excellent yields and enantioselectivities |
Sustainable and Green Chemistry Approaches in Imidazo[1,2-a]pyridine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutically relevant heterocycles like imidazo[1,2-a]pyridines to minimize environmental impact. ccspublishing.org.cn Key strategies include the use of water as a solvent, metal-free catalysis, and multicomponent reactions. ccspublishing.org.cnrsc.org
A notable green approach is the rapid, metal-free, and aqueous synthesis of imidazo[1,2-a]pyridines under ambient conditions. rsc.org For example, the NaOH-promoted cycloisomerization of N-propargylpyridiniums can provide quantitative yields in minutes on a gram scale. rsc.org This method is tolerant of various substituents, including halogens like chloro, which is advantageous for subsequent functionalization. rsc.org
Ultrasound-assisted synthesis has also been reported as a green method. The C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water can produce imidazo[1,2-a]pyridines in good yields under mild, base-free conditions. thieme-connect.com
Multicomponent reactions (MCRs) are inherently atom-economical and align with green chemistry principles. ccspublishing.org.cn One-pot syntheses, such as the reaction between 2-aminopyridines, aldehydes, and terminal alkynes catalyzed by copper, offer an efficient route to imidazo[1,2-a]pyridine derivatives. bio-conferences.org Furthermore, an environmentally sustainable method utilizing a Cu(II)-ascorbate catalyzed domino A3-coupling reaction in aqueous micellar media has been developed. acs.org
The conversion of lignin-derived model compounds into imidazo[1,2-a]pyridines presents a novel and sustainable route from biomass to valuable N-heterocycles. nih.gov
The table below highlights some green synthetic methods for the imidazo[1,2-a]pyridine core.
| Green Approach | Reaction Type | Conditions | Advantages |
| Aqueous Synthesis | Cycloisomerization | NaOH, water, ambient temperature | Metal-free, rapid, quantitative yield |
| Ultrasound-Assisted | C-H Functionalization | KI/TBHP, water | Mild, base-free, good yields |
| Multicomponent Reaction | Domino A3-Coupling | Cu(II)-ascorbate, aqueous micellar media | Environmentally sustainable |
| Biomass Valorization | One-pot conversion | Lignin model compounds, 2-aminopyridine | Use of renewable feedstock |
Spectroscopic and Structural Elucidation of 6 Chloroimidazo 1,2 a Pyridin 3 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of organic molecules. For imidazo[1,2-a]pyridine (B132010) derivatives, ¹H and ¹³C NMR provide definitive information on the substitution pattern and electronic environment of the fused ring system. dtic.mil
¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. In a typical 6-chloro-substituted imidazo[1,2-a]pyridine derivative, the protons on the pyridine (B92270) and imidazole (B134444) rings resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The chlorine atom at the C6 position influences the chemical shifts of the adjacent protons, H5 and H7, due to its electron-withdrawing inductive effect.
For instance, in the related compound 8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine, the proton signals are distinct. mdpi.com The H7 proton appears as a singlet (or a narrow doublet), while the H5 proton also appears as a distinct signal. mdpi.com The coupling constants (J-values) between adjacent protons are critical for confirming their relative positions on the pyridine ring.
Interactive Data Table: Representative ¹H NMR Chemical Shifts for a Substituted 6-Chloroimidazo[1,2-a]pyridine (B40424)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| H5 | ~7.48 | d | ~1.6 | mdpi.com |
| H7 | ~8.13 | d | ~1.6 | mdpi.com |
| H-imidazole | ~7.71 | s | - | mdpi.com |
| CH₂Cl | ~4.79 | s | - | mdpi.com |
| (Note: Data is for 8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine in CDCl₃ and serves as an illustrative example for the scaffold.) |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts are sensitive to the electronic effects of substituents. tci-thaijo.orgresearchgate.net In 6-chloroimidazo[1,2-a]pyridin-3-ol derivatives, the carbon atom attached to the chlorine (C6) will be shifted, and the carbons of the imidazole ring will have characteristic chemical shifts. The presence of the hydroxyl group at C3 (or the carbonyl group in the keto tautomer) significantly influences the chemical shift of C3. For example, a carbonyl carbon (C=O) in the keto form would typically appear far downfield, often in the range of 170-180 ppm.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
For a molecule like this compound (C₇H₅ClN₂O), HRMS would be used to confirm this exact formula. The mass spectrum will show a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways for imidazo[1,2-a]pyridines may involve the cleavage of the imidazole ring or loss of substituents. sapub.orgscielo.br The fragmentation pattern helps to confirm the connectivity of the atoms within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy is crucial for identifying the key functional groups and providing insight into its tautomeric form. tandfonline.com
The spectrum would be expected to show characteristic absorption bands for:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group of the "-ol" tautomer.
C=O stretch: A strong, sharp band around 1680-1720 cm⁻¹ would be indicative of the carbonyl group in the "-one" tautomer.
C=N and C=C stretching: Absorptions in the 1450-1650 cm⁻¹ region are characteristic of the aromatic and heteroaromatic rings.
C-Cl stretch: A band in the lower frequency region, typically 600-800 cm⁻¹, corresponds to the carbon-chlorine bond.
The relative intensity of the O-H versus C=O bands can provide evidence for the predominant tautomeric form in the solid state.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (enol form) | Stretching, H-bonded | 3200-3600 (broad) |
| C=O (keto form) | Stretching | 1680-1720 (strong) |
| Aromatic C-H | Stretching | 3000-3100 |
| C=N, C=C | Ring Stretching | 1450-1650 |
| C-Cl | Stretching | 600-800 |
UV-Visible Spectroscopy in Conjugated Systems
UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. The imidazo[1,2-a]pyridine core is a 10 π-electron aromatic system, which gives rise to characteristic UV absorptions. nih.gov
These compounds typically exhibit strong absorption bands in the near-UV region (around 250-350 nm) corresponding to π-π* transitions. nih.gov The exact position and intensity of the absorption maxima (λ_max) are influenced by the substituents on the ring. The chlorine atom at C6 and the hydroxyl/keto group at C3 will act as auxochromes, potentially causing a shift in the absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift) compared to the unsubstituted parent compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
For a derivative of this compound, a single-crystal X-ray structure analysis would unambiguously determine its solid-state conformation. mdpi.com It would confirm the planarity of the fused ring system and reveal the precise geometry of the substituents. Crucially, it would definitively establish the tautomeric form present in the crystal, showing whether the C3 substituent is a hydroxyl group or a carbonyl group. Furthermore, it would detail intermolecular interactions, such as hydrogen bonding involving the N-H or O-H groups and packing arrangements in the unit cell.
Elemental Analysis for Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. chemaxon.com The experimental results are then compared to the theoretically calculated values based on the proposed molecular formula. chemcollective.orgyoutube.com This comparison is essential for verifying the purity and empirical formula of a newly synthesized compound.
For this compound, with the molecular formula C₇H₅ClN₂O, the theoretical elemental composition can be calculated precisely.
Interactive Data Table: Theoretical Elemental Composition of C₇H₅ClN₂O
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 49.86 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.99 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.03 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 16.62 |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.49 |
| Total | 168.583 | 100.00 |
A close match between the experimentally determined percentages and these theoretical values provides strong evidence for the correctness of the assigned molecular formula. researchgate.net
Computational and Theoretical Investigations of the 6 Chloroimidazo 1,2 a Pyridin 3 Ol Scaffold
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of the 6-chloroimidazo[1,2-a]pyridine (B40424) framework. For instance, a comprehensive study on Alpidem (B1665719), a derivative of this scaffold, employed DFT with B3LYP and B3PW91 methods and a 6-311G(d,p) basis set to investigate its structural and electronic characteristics. nih.gov
Such calculations provide optimized geometries, detailing bond lengths and angles, which are foundational for further computational work. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the molecule's chemical reactivity and stability. nih.gov The energy gap between HOMO and LUMO is a key indicator of kinetic stability.
Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. For the Alpidem molecule, MEP analysis revealed the electron-rich and electron-poor regions, with negative potentials concentrated around electronegative atoms like oxygen and nitrogen, and positive potentials around hydrogen atoms. nih.gov This information is vital for understanding non-covalent interactions, which are critical in ligand-receptor binding.
Table 1: DFT Calculation Parameters for a 6-Chloroimidazo[1,2-a]pyridine Derivative (Alpidem)
| Parameter | Method | Basis Set | Finding |
|---|---|---|---|
| Geometry Optimization | B3LYP, B3PW91 | 6-311G(d,p) | Provided stable 3D structure |
| FMO Analysis | B3LYP, B3PW91 | 6-311G(d,p) | Gave insights into chemical reactivity and stability |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is widely applied to the imidazo[1,2-a]pyridine (B132010) scaffold to explore its potential as an inhibitor for various biological targets. nih.gov
In a notable study, a derivative of 6-chloroimidazo[1,2-a]pyridine, Alpidem, was docked against two enzymes implicated in Alzheimer's disease: acetylcholinesterase (AChE) (PDB ID: 4BDT) and glycogen (B147801) synthase kinase-3 beta (GSK-3β) (PDB ID: 2Z5X). nih.gov The results showed strong binding affinities, with binding energies of -9.60 kcal/mol for AChE and -8.00 kcal/mol for GSK-3β, suggesting a potential therapeutic application for this class of compounds in neurodegenerative diseases. nih.gov
Molecular dynamics (MD) simulations are often used to complement docking studies. MD provides a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the nature of the interactions over time. These simulations can reveal subtle conformational changes and the role of water molecules in the binding site, offering a more realistic representation of the biological environment. While specific MD studies on 6-chloroimidazo[1,2-a]pyridin-3-ol were not found, this technique is commonly used for related scaffolds to validate docking poses and refine binding affinity predictions. researchgate.netmdpi.comresearchgate.net
Table 2: Molecular Docking Results for a 6-Chloroimidazo[1,2-a]pyridine Derivative (Alpidem)
| Target Protein | PDB ID | Binding Energy (kcal/mol) |
|---|---|---|
| Acetylcholinesterase (AChE) | 4BDT | -9.60 |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are valuable tools for predicting the activity of novel compounds and for understanding the structural features that are important for activity.
For the broader class of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, a 3D-QSAR study was conducted to understand their antimycobacterial activity. researchgate.net This study led to the development of a pharmacophore model, which identifies the key structural features required for biological activity. The resulting 3D-QSAR model could be used to predict the activity of new derivatives and guide their design. researchgate.net
Structure-activity relationship (SAR) studies, a qualitative precursor to QSAR, have also been performed on imidazo[1,2-a]pyridine derivatives. For example, in a series of urease inhibitors based on a 6-fluoroimidazo[1,2-a]pyridine (B164572) scaffold, it was found that substitutions capable of forming strong hydrogen bonds or possessing strong electron-withdrawing properties led to superior inhibitory potential. nih.gov These insights are directly applicable to the design of derivatives of this compound.
Scaffold Analysis and Chemical Space Exploration for Derivative Design
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.gov Scaffold analysis involves identifying the core structure of a class of compounds and exploring how modifications to this core affect its properties.
Computational methods are essential for exploring the chemical space around the this compound scaffold. By systematically modifying the substituents on the core structure and evaluating their properties using QSAR models and docking simulations, it is possible to design novel derivatives with improved activity and selectivity.
For example, the synthesis of a novel 3,3′-bipyrazolo[3,4-b]pyridine scaffold from a related starting material highlights how computational analysis, including DFT calculations, can be used to elucidate the structure and conformational preferences of new derivatives. nih.gov This approach, combining synthesis and computational analysis, is key to expanding the chemical space and discovering new therapeutic agents.
In Silico Target Prediction and Mechanistic Hypothesis Generation
In silico target prediction aims to identify the potential biological targets of a compound using computational methods. This can be achieved through various techniques, including reverse docking, where a compound is docked against a library of known protein structures, and by comparing the compound's properties to those of known drugs.
The aforementioned study on the Alpidem derivative is a prime example of in silico target prediction and mechanistic hypothesis generation. nih.gov By identifying its strong binding affinity for AChE and GSK-3β, the study proposed a new therapeutic use for this compound in Alzheimer's disease. nih.gov This hypothesis is further supported by the known roles of these enzymes in the pathophysiology of the disease. nih.gov
Similarly, docking studies on imidazo[1,2-a]pyridine derivatives against targets like Pin1, a protein involved in cancer, have provided a theoretical basis for designing novel inhibitors. rsc.org These computational studies not only predict potential targets but also provide insights into the binding mechanism, which can be used to design more effective and selective drugs.
Mechanistic Biochemical and Cellular Investigations of 6 Chloroimidazo 1,2 a Pyridin 3 Ol Analogs in Vitro
Enzyme Inhibition and Activity Assays for Target Elucidation
The biological effects of 6-chloroimidazo[1,2-a]pyridin-3-ol analogs are often rooted in their ability to selectively inhibit key enzymes involved in disease pathogenesis. Researchers have employed a variety of in vitro assays to identify these molecular targets and characterize the inhibitory mechanisms.
A notable discovery in this area is the identification of imidazo[1,2-a]pyridine (B132010) derivatives as potent inhibitors of various enzymes. For instance, certain analogs have demonstrated significant inhibitory activity against phosphoinositide 3-kinase α (PI3Kα), a key enzyme in cell signaling pathways that is often dysregulated in cancer.
Another critical target is cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Specific derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to be effective COX-2 inhibitors.
Furthermore, studies have explored the inhibitory potential of these compounds against Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell growth and proliferation.
In the realm of anti-infective research, imidazo[1,2-a]pyridine-based compounds have been investigated for their ability to inhibit Rab geranylgeranyl transferase (RGGT), an enzyme essential for the post-translational modification of Rab GTPases in parasites like Trypanosoma brucei. This inhibition disrupts protein trafficking and is lethal to the parasite. Additionally, analogs have been identified as inhibitors of VirB11 ATPase, an enzyme critical for the function of type IV secretion systems in bacteria such as Brucella.
Table 1: Enzyme Inhibition by Imidazo[1,2-a]pyridine Analogs
| Compound Class | Target Enzyme | Biological Significance |
|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | PI3Kα | Cancer cell signaling |
| Imidazo[1,2-a]pyridine derivatives | COX-2 | Inflammation and pain |
| Imidazo[1,2-a]pyridine derivatives | EGFR | Cancer cell growth |
| Imidazo[1,2-a]pyridine-based compounds | Rab Geranylgeranyl Transferase (RGGT) | Parasite protein trafficking |
| Imidazo[1,2-a]pyridine analogs | VirB11 ATPase | Bacterial type IV secretion |
Understanding the kinetics and binding modes of these inhibitors is crucial for rational drug design. Studies have revealed that some imidazo[1,2-a]pyridine-based inhibitors of RGGT act as competitive inhibitors with respect to the geranylgeranyl pyrophosphate substrate. This suggests that these compounds bind to the active site of the enzyme, preventing the natural substrate from binding.
Kinetic analyses have been instrumental in determining the potency and mechanism of inhibition. For example, the inhibitory constants (Ki) for these compounds against RGGT have been determined, providing a quantitative measure of their inhibitory power.
Cellular Pathway Modulation Studies
Beyond direct enzyme inhibition, the cellular effects of this compound analogs are a result of their ability to modulate complex intracellular signaling pathways. These investigations often reveal the downstream consequences of target engagement.
Several imidazo[1,2-a]pyridine derivatives have been shown to exert potent antiproliferative effects by interfering with the cell cycle. Flow cytometry analysis has demonstrated that these compounds can induce cell cycle arrest at different phases. For instance, some analogs cause an accumulation of cells in the G1 phase, preventing them from entering the DNA synthesis (S) phase. Others have been found to induce a G2/M phase arrest, halting the cell cycle before mitosis.
A key mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. Analogs of this compound have been shown to trigger apoptosis in various cancer cell lines. This is often accompanied by the overexpression and activation of caspases, a family of proteases that are central executioners of the apoptotic process. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis induced by these compounds.
The anticancer and anti-inflammatory effects of these compounds are often mediated through their influence on critical signal transduction pathways. For example, some imidazo[1,2-a]pyridine derivatives have been found to modulate the STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways. These pathways are frequently overactive in cancer and inflammatory conditions, and their inhibition can lead to a reduction in the expression of downstream pro-inflammatory and pro-survival genes, such as inducible nitric oxide synthase (iNOS) and COX-2.
Table 2: Cellular Effects of Imidazo[1,2-a]pyridine Analogs
| Cellular Process | Mechanism | Key Molecular Players |
|---|---|---|
| Cell Cycle Regulation | G1 arrest, G2/M arrest | Cyclins, CDKs |
| Apoptosis Induction | Caspase cascade activation | Caspase-3, Caspase-9 |
| Signal Transduction | Pathway modulation | STAT3, NF-κB, iNOS, COX-2 |
DNA Interaction Studies (e.g., intercalation, smearing)
While direct DNA interaction studies on this compound are not extensively documented, research on structurally related imidazo[1,2-a]pyridine and fused imidazo-pyridine systems provides significant insights into their potential to bind and interact with DNA. These studies suggest that the planar, electron-rich imidazo[1,2-a]pyridine scaffold is well-suited for intercalation into the DNA double helix.
One study on novel pentacyclic imidazo[1,2-a]naphthyridinic systems, which are structurally more complex but share the core imidazo[1,2-a]pyridine motif, demonstrated direct intercalation into DNA. nih.gov This was confirmed through electrophoresis on agarose (B213101) gel, indicating that these compounds can insert themselves between the base pairs of DNA. nih.gov Such an interaction can distort the DNA helix, potentially interfering with replication and transcription processes, leading to cytotoxic effects in cancer cells.
Furthermore, computational studies involving hybrid imidazole-pyridine derivatives have supported the experimental findings. Molecular docking simulations have been used to model the interaction between these compounds and DNA. nih.gov These in silico analyses have explored binding to various DNA structures, including the classic B-DNA duplex (Dickerson-Drew dodecamer) and more complex arrangements like G-quadruplexes. nih.gov The results of these docking studies often correlate well with experimental observations of antitumoral and antimicrobial properties, suggesting that DNA binding is a key component of their mechanism of action. nih.gov
The interaction is typically characterized by the planar aromatic rings of the molecule inserting between the DNA base pairs, a process known as intercalation. youtube.com This is often stabilized by various intermolecular forces, including van der Waals interactions, hydrogen bonds, and electrostatic interactions with the phosphate (B84403) backbone of DNA. youtube.com For instance, ruthenium(II) complexes containing a 5-chloro-2-(phenylazo)pyridine ligand have been shown to bind to DNA through an intercalative mode. researchgate.net While these are metal complexes, the study highlights the role of the substituted pyridine (B92270) moiety in DNA binding.
Although these studies are on related but not identical structures, they collectively suggest that this compound analogs likely possess the ability to interact with DNA. The presence of the planar, fused heterocyclic system is a strong indicator of potential intercalating properties, which could be a significant contributor to their observed biological activities.
Structure-Activity Relationship (SAR) Analysis in Biological Contexts
Structure-activity relationship (SAR) analysis is a critical component in medicinal chemistry for optimizing the biological activity of a lead compound. For analogs of 6-chloroimidazo[1,2-a]pyridine (B40424), SAR studies have been conducted in various therapeutic areas, including antifungal, anticancer, and neurological applications. These studies reveal how modifications to the core structure influence potency and selectivity.
Antifungal Activity:
A series of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives were synthesized and evaluated for their antifungal activity against Candida parapsilosis. journalajocs.com The SAR analysis revealed that the nature and position of substituents on the phenyl ring played a significant role in modulating their efficacy. Specifically, the presence of electron-withdrawing or polarizable substituents was found to enhance antifungal activity. journalajocs.com This suggests that these groups may improve the compound's interaction with its biological target or alter its physicochemical properties to favor accumulation in the fungal cell. The minimum inhibitory concentrations (MIC) for several of these derivatives are presented in the table below.
| Compound ID | Aryl Substituent | MIC (µM) against C. parapsilosis |
| 3a | Phenyl | 89.38 |
| 3b | 4-Methylphenyl | 41.84 |
| 3c | 4-Methoxyphenyl | 39.37 |
| 3d | 4-Fluorophenyl | 22.19 |
| 3e | 4-Chlorophenyl | 19.36 |
| 3f | 4-Bromophenyl | 21.01 |
| 3g | 4-Nitrophenyl | 20.12 |
| 3h | 2-Chlorophenyl | 23.95 |
| 3i | 2,4-Dichlorophenyl | 20.40 |
| 3j | 3,4-Dichlorophenyl | 21.58 |
Data sourced from N'guessan et al., 2025. journalajocs.com
Anticancer Activity:
Imidazo[1,2-a]pyridine derivatives have been extensively investigated as potential anticancer agents. One study focused on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as inhibitors of PI3Kα, a key enzyme in a signaling pathway often dysregulated in cancer. nih.gov The SAR analysis highlighted the importance of the 4-aminoquinazoline moiety as a critical pharmacophore for PI3Kα inhibitory activity. nih.gov The imidazo[1,2-a]pyridine group was introduced as a key pharmacodynamic group, and various substituents were explored to enhance potency. nih.gov The compound 13k from this series emerged as a particularly potent inhibitor with IC50 values in the sub-micromolar range against several cancer cell lines. nih.gov
| Compound ID | R1 | R2 | IC50 (µM) - HCC827 | IC50 (µM) - A549 | IC50 (µM) - SH-SY5Y | IC50 (µM) - HEL | IC50 (µM) - MCF-7 |
| 13a | H | H | 0.23 | 0.76 | 0.65 | 0.54 | 0.88 |
| 13b | F | H | 0.18 | 0.55 | 0.43 | 0.32 | 0.67 |
| 13c | Cl | H | 0.15 | 0.48 | 0.38 | 0.28 | 0.54 |
| 13d | Br | H | 0.17 | 0.51 | 0.41 | 0.30 | 0.60 |
| 13e | CH3 | H | 0.20 | 0.68 | 0.59 | 0.47 | 0.79 |
| 13f | OCH3 | H | 0.25 | 0.81 | 0.72 | 0.61 | 0.93 |
| 13g | H | F | 0.16 | 0.50 | 0.40 | 0.29 | 0.58 |
| 13h | H | Cl | 0.14 | 0.45 | 0.36 | 0.26 | 0.51 |
| 13i | H | Br | 0.15 | 0.47 | 0.37 | 0.27 | 0.55 |
| 13j | H | CH3 | 0.19 | 0.62 | 0.54 | 0.42 | 0.71 |
| 13k | F | Cl | 0.09 | 0.43 | 0.32 | 0.21 | 0.48 |
Data sourced from Wang et al., 2023. nih.gov
Other studies on 6-substituted imidazo[1,2-a]pyridines have demonstrated excellent activity against colon cancer cell lines, such as HT-29 and Caco-2. nih.gov These compounds were found to induce apoptosis, suggesting a mechanism involving programmed cell death. nih.gov
Neuropeptide S Receptor Antagonism:
Imidazo[1,2-a]pyridinium analogs have also been explored as antagonists of the Neuropeptide S (NPS) receptor, which is a target for treating disorders related to sleep, anxiety, and addiction. nih.govnih.gov SAR studies in this area have led to the discovery of potent antagonists with unusual structural features, such as a phosphorothioyl group. nih.gov These studies detail how modifications to the imidazo[1,2-a]pyridine core and its substituents affect binding to the NPS receptor and functional activity in cellular assays measuring Gq, Gs, and ERK pathway activation. nih.gov
6 Chloroimidazo 1,2 a Pyridin 3 Ol As a Chemical Probe and Scaffold for Advanced Research
Design and Synthesis of Functionalized Probes for Biological Systems
The unique structure of the imidazo[1,2-a]pyridine (B132010) scaffold makes it an excellent foundation for the design of specialized chemical probes to investigate biological systems. These probes are engineered to interact with specific targets or respond to changes in their microenvironment, often through fluorescence or other detectable signals.
A notable example is the development of an imidazo[1,2-a]pyridine-functionalized xanthene dye (Rh-Ip-Hy) as a fluorescent probe for the detection of mercury ions (Hg²⁺). rsc.org In this design, the imidazo[1,2-a]pyridine moiety is conjugated with a xanthene fluorophore. rsc.org The probe operates on a spirolactam ring-opening mechanism; in the absence of Hg²⁺, the molecule exists in a non-fluorescent, ring-closed spirolactam form. rsc.org Upon selective binding of Hg²⁺, the probe undergoes a structural transformation to a highly fluorescent, ring-opened amide, enabling naked-eye and ratiometric fluorescence detection of the ion. rsc.org This probe demonstrates low cytotoxicity and has been successfully applied for imaging Hg²⁺ in living HeLa cells. rsc.org
Furthermore, the inherent ability of imidazo[1,2-a]pyridine derivatives to interact with biomolecules like DNA makes them suitable for developing probes for nucleic acids. Studies have shown that gold(III) complexes of imidazo[1,2-a]pyridine derivatives can interact with DNA, causing significant conformational changes that can be monitored using UV-visible spectroscopy. nih.gov This interaction suggests the potential for designing probes that can target and report on specific DNA structures or sequences.
Role in Combinatorial Chemistry and Library Design
The imidazo[1,2-a]pyridine scaffold is exceptionally well-suited for combinatorial chemistry and the construction of large, diverse chemical libraries for high-throughput screening. Its structural rigidity and the accessibility of multiple positions for chemical modification allow for the systematic generation of numerous analogs. The goal of this approach is to explore a vast chemical space to identify novel compounds with desired biological activities. nih.govresearchgate.net
The synthesis of a range of 6-substituted imidazo[1,2-a]pyridines has been achieved through multicomponent coupling reactions, a technique often employed in combinatorial library synthesis. nih.gov This highlights the scaffold's utility in generating diverse derivatives for biological screening. nih.gov Research has also focused on developing efficient methods for functionalizing the scaffold at various positions, such as the C3-position, which is crucial for creating structural diversity in drug development. mdpi.com
The process often involves a library-based design cycle where virtual screening of millions of enumerated structures is followed by the parallel synthesis of the most promising candidates. researchgate.net The imidazo[1,2-a]pyridine core serves as a reliable starting framework for these libraries, which can then be screened against various biological targets to identify hit compounds. nih.gov These hits can then be further refined in the lead optimization process.
Development of Hybrid Molecules and Conjugates
A powerful strategy in modern drug discovery is the creation of hybrid molecules, where two or more distinct pharmacophores are combined into a single chemical entity. This approach aims to leverage the biological activities of the individual components to achieve improved potency, selectivity, or a multi-targeted mechanism of action. The imidazo[1,2-a]pyridine scaffold is frequently used as a key building block in the design of such hybrids.
For instance, a series of hybrid molecules combining the imidazo[1,2-a]pyridine scaffold with a quinazoline (B50416) moiety has been designed and synthesized as potential anticancer agents. nih.govmdpi.com In this design, the imidazo[1,2-a]pyridine group, a known pharmacophore in several PI3Kα inhibitors, was introduced at the 6-position of a 4-aminoquinazoline scaffold. nih.gov This led to the discovery of potent inhibitors of the PI3Kα signaling pathway, which is often dysregulated in cancer. nih.govmdpi.com One of the most potent compounds from this series, 13k , exhibited IC₅₀ values ranging from 0.09 µM to 0.43 µM against various cancer cell lines and inhibited PI3Kα with an IC₅₀ value of 1.94 nM. nih.govmdpi.com
Another example involves the synthesis of a novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) , which was investigated for its anti-inflammatory effects. nih.gov This compound integrates the imidazo[1,2-a]pyridine core with sulfonylphenyl and tolyl groups, demonstrating how the scaffold can be decorated to target specific pathways like the STAT3/NF-κB signaling cascade involved in inflammation and cancer. nih.gov
Below is a table summarizing examples of hybrid molecules based on the imidazo[1,2-a]pyridine scaffold.
| Hybrid Molecule Class | Scaffold Components | Biological Target/Application | Key Findings | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridinyl-quinazolines | Imidazo[1,2-a]pyridine + Quinazoline | Anticancer (PI3Kα inhibition) | Compound 13k is a potent PI3Kα inhibitor (IC₅₀ = 1.94 nM) and shows submicromolar activity against various cancer cell lines. | nih.govmdpi.com |
| Substituted Imidazo[1,2-a]pyridines (MIA) | Imidazo[1,2-a]pyridine + Methylsulfonylphenyl + Tolyl | Anti-inflammatory | Modulates the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. | nih.gov |
| Xanthene-Imidazo[1,2-a]pyridine Conjugates | Imidazo[1,2-a]pyridine + Xanthene Dye | Fluorescent Probe for Hg²⁺ | Enables naked-eye and fluorescent detection of Hg²⁺ and can be used for imaging in living cells. | rsc.org |
Scaffold Hopping and Lead Optimization Strategies in Drug Discovery Research
Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular backbones (scaffolds) that can maintain the biological activity of a known active compound while possessing different and potentially more favorable properties, such as improved potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov The imidazo[1,2-a]pyridine core is both a valuable outcome of scaffold hopping exercises and a versatile template for subsequent lead optimization. nih.gov
Lead optimization is the iterative process of refining the chemical structure of a "hit" compound to improve its drug-like properties. The imidazo[1,2-a]pyridine scaffold has been central to successful lead optimization campaigns. A prominent example is the development of the clinical candidate Q203 , a potent agent against multi-drug-resistant (MDR) and extensively-drug-resistant (XDR) tuberculosis. nih.govresearchgate.net The optimization process began with an imidazo[1,2-a]pyridine amide (IPA) lead compound. nih.gov Researchers systematically modified this lead, discovering that the amide linker attached to the IPA core was critical for activity against Mycobacterium tuberculosis. researchgate.net Further structure-activity relationship (SAR) studies focusing on the linearity and lipophilicity of the amine portion of the molecule led directly to the design and synthesis of Q203, which demonstrated significantly improved properties. nih.govresearchgate.net
Another study identified a series of 3,6-disubstituted-imidazo[1,2-a]pyridine derivatives as a new class of inhibitors for cdc2-like kinase 1 (CLK1), a potential target for autophagy-related diseases. nih.gov Through SAR studies, compound 9e was identified as the most potent inhibitor, with an IC₅₀ value of 4 nM against CLK1 kinase. nih.gov This work provides a promising lead compound for further drug discovery efforts targeting CLK1. nih.gov These examples underscore the critical role of the imidazo[1,2-a]pyridine scaffold in modern lead optimization strategies.
The table below outlines lead optimization studies involving the imidazo[1,2-a]pyridine scaffold.
| Lead Series | Target/Disease | Optimization Strategy | Resulting Compound/Key Finding | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine amides (IPA) | Tuberculosis (MDR/XDR) | Modification of amide linker and amine portion to improve linearity and lipophilicity. | Led to the clinical candidate Q203. | nih.govresearchgate.net |
| 3,6-disubstituted-imidazo[1,2-a]pyridines | Autophagy-related diseases (CLK1 inhibition) | Systematic substitution at the 3 and 6 positions to explore structure-activity relationships. | Identified compound 9e as a highly potent CLK1 inhibitor (IC₅₀ = 4 nM). | nih.gov |
Conclusion and Future Research Perspectives
Summary of Key Research Findings on 6-Chloroimidazo[1,2-a]pyridin-3-ol
Direct research on this compound is still in its early stages. However, the broader family of imidazo[1,2-a]pyridine (B132010) derivatives has been extensively investigated, revealing a wealth of biological activities. These compounds have shown promise as anticancer, antifungal, and anti-inflammatory agents. nih.govresearchgate.netnih.gov
Derivatives of the imidazo[1,2-a]pyridine scaffold have been synthesized and evaluated for their potential as PI3Kα inhibitors, which are crucial in cancer therapy. nih.gov Specifically, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have demonstrated potent inhibitory activity against various tumor cell lines. nih.gov Furthermore, the imidazo[1,2-a]pyridine-3-amine scaffold has been identified as a novel inhibitor of ferroptosis, a form of programmed cell death, suggesting its potential in treating injury-related diseases. nih.gov
In the realm of infectious diseases, new derivatives of 6-chloroimidazo[1,2-a]pyridine (B40424) have been synthesized and tested for their anticandidal activity against Candida parapsilosis. researchgate.net These findings underscore the therapeutic potential of the 6-chloro-substituted imidazo[1,2-a]pyridine core.
Unexplored Reactivity and Novel Synthetic Avenues for Imidazo[1,2-a]pyridin-3-ols
The synthesis of the imidazo[1,2-a]pyridine core is often achieved through the cyclocondensation of 2-aminopyridines. researchgate.netmdpi.com For the synthesis of more complex derivatives, tandem reactions involving multicomponent strategies like the Groebke–Blackburn–Bienaymé and Ugi reactions have been successfully employed to create peptidomimetics containing the substituted imidazo[1,2-a]pyridine fragment. nih.gov
Recent advancements have also focused on the C3-functionalization of the imidazo[1,2-a]pyridine ring. For instance, a three-component aza-Friedel–Crafts reaction catalyzed by Y(OTf)3 has been developed for the C3-alkylation of these scaffolds. mdpi.com While these methods showcase the versatility of the imidazo[1,2-a]pyridine core, the specific reactivity of the 3-hydroxyl group in this compound remains a largely unexplored area, presenting opportunities for the development of novel synthetic transformations. Future research could focus on leveraging the hydroxyl group as a handle for further derivatization to expand the chemical space of this scaffold.
Advanced Mechanistic Insights and Target Validation Strategies
Mechanistic studies on imidazo[1,2-a]pyridine derivatives have provided valuable insights into their mode of action. For instance, certain anticancer derivatives have been shown to inhibit EGFR and COX-2, induce apoptosis, and cause cell cycle arrest. nih.gov Molecular docking studies have often been employed to elucidate the binding interactions of these compounds with their biological targets. nih.gov
In the context of PI3Kα inhibition, the 4-aminoquinazoline moiety has been identified as a critical pharmacophore for the activity of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives. nih.gov For newly discovered covalent inhibitors targeting KRAS G12C, a combination of cellular, biochemical, and molecular docking experiments has been used to clarify their mechanism of action. rsc.org
For this compound, future mechanistic studies will be crucial to understand its specific biological targets and pathways. Target validation strategies could involve proteomic profiling and genetic approaches to identify the cellular components with which it interacts, thereby paving the way for its rational development as a therapeutic agent.
Potential for Novel Chemical Biology Tool Development Based on the this compound Scaffold
The structural features of this compound make it an attractive scaffold for the development of chemical biology tools. The imidazo[1,2-a]pyridine core can serve as a versatile platform for the design of probes to study various biological processes.
The discovery of imidazo[1,2-a]pyridine derivatives as covalent inhibitors highlights their potential for designing targeted covalent probes for activity-based protein profiling. rsc.org The development of peptidomimetics from this scaffold also opens avenues for creating tools to investigate protein-protein interactions. nih.gov
Specifically, the 6-chloro and 3-hydroxyl groups on the this compound scaffold offer handles for the attachment of reporter tags, such as fluorophores or biotin, without significantly altering the core structure's interaction with its biological target. Such probes could be invaluable for target identification, validation, and imaging studies in cells and organisms. The development of such tools based on the this compound scaffold holds significant promise for advancing our understanding of complex biological systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-chloroimidazo[1,2-a]pyridin-3-ol derivatives, and how do reaction conditions influence yields?
- Methodology : The compound can be synthesized via cross-Ullmann coupling using 6-chloroimidazo[1,2-a]pyridine and trifluoromethanesulfonate derivatives, achieving 69% yield at 60°C for 24 h . Alternatively, nucleophilic substitution with chloromethyl intermediates yields derivatives (e.g., Z1096199008) at 35% efficiency, highlighting the impact of electrophile reactivity and purification protocols (e.g., silica gel chromatography) . Lower yields in some routes may stem from competing side reactions or steric hindrance.
Q. How does regioselectivity in metalation reactions of this compound derivatives vary with base choice?
- Key Findings : Using TMPMgCl·LiCl at −60°C selectively metalates position 3, while TMP2Zn·2MgCl2·2LiCl at −20°C switches regioselectivity to position 4. This is driven by thermodynamic stability differences in intermediates, as shown by DFT calculations . For example, C5-metalated intermediates are stabilized by intramolecular CH/Cl interactions .
Q. What catalytic systems are effective for Suzuki-Miyaura cross-couplings of this compound?
- Protocol : The (SIPr)Pd(allyl)Cl complex with KOtBu in dioxane (150°C, microwave) achieves 64–80% yield for coupling with boronic acids. This system avoids harsh conditions required for traditional Pd(PPh3)4 catalysts .
Advanced Research Questions
Q. How can computational methods rationalize contradictory regioselectivity in functionalization reactions?
- Data Analysis : DFT calculations explain divergent regioselectivity by comparing the relative basicity of intermediates. For instance, LiCl additives stabilize chelated intermediates during magnesiation, directing metalation to C2 or C8 positions . Thermodynamic control favors C5 substitution with Zn bases, while kinetic control dominates with Mg bases at lower temperatures .
Q. What strategies address low yields in nucleophilic addition reactions with Grignard reagents?
- Optimization : Coordinating LiCl with Grignard reagents (e.g., 4-methoxyphenylmagnesium bromide) enhances regioselectivity via chelation effects. Subsequent oxidation with DDQ converts dihydro intermediates to aryl-substituted products (37–95% yield) . Low yields in alkylation (e.g., 33% for ketones) may require optimized CuCN·2LiCl mediation .
Q. How do steric and electronic factors influence Pd-catalyzed cross-couplings with organozinc reagents?
- Case Study : Bulky Pd-PEPPSI-iPent catalysts improve yields (up to 98%) for alkylzinc couplings by mitigating steric hindrance. Conversely, arylzinc reagents with electron-withdrawing groups (e.g., esters, cyano) achieve >90% yield under milder conditions .
Data Contradiction Analysis
Q. Why do similar synthetic routes for this compound derivatives show significant yield disparities?
- Resolution : Cross-Ullmann reactions with bromo vs. chloro starting materials yield 69% and 55%, respectively, due to differences in halide reactivity . Lower yields in triazole syntheses (35%) may arise from thiol nucleophile sensitivity or purification challenges .
Methodological Recommendations
- Synthetic Design : Prioritize TMP2Zn·2MgCl2·2LiCl for C5 functionalization and TMPMgCl·LiCl for C3 substitution .
- Catalyst Selection : Use Pd-PEPPSI-iPent for sterically hindered substrates and (SIPr)Pd(allyl)Cl for boronic acid couplings .
- Theoretical Support : Apply DFT calculations to predict regioselectivity and intermediate stability in multi-step reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
